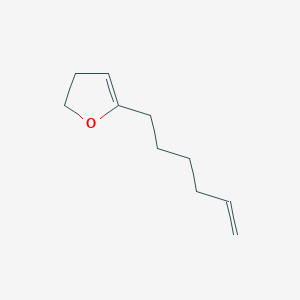
5-(Hex-5-en-1-yl)-2,3-dihydrofuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Hex-5-en-1-yl)-2,3-dihydrofuran is an organic compound characterized by a furan ring substituted with a hex-5-en-1-yl group This compound is of interest due to its unique structure, which combines the reactivity of the furan ring with the versatility of the hex-5-en-1-yl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hex-5-en-1-yl)-2,3-dihydrofuran typically involves the reaction of a furan derivative with a hex-5-en-1-yl halide under basic conditions. One common method is the alkylation of 2,3-dihydrofuran with 6-bromo-1-hexene in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation or chromatography are employed to isolate the desired product from by-products and unreacted starting materials.
化学反应分析
Types of Reactions
5-(Hex-5-en-1-yl)-2,3-dihydrofuran undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The double bond in the hex-5-en-1-yl group can be reduced to form the corresponding alkane.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Halogenation can be carried out using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Hexyl-substituted dihydrofuran.
Substitution: Halogenated or nitrated furan derivatives.
科学研究应用
5-(Hex-5-en-1-yl)-2,3-dihydrofuran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 5-(Hex-5-en-1-yl)-2,3-dihydrofuran involves its interaction with molecular targets through its furan ring and hex-5-en-1-yl side chain. The furan ring can participate in π-π interactions and hydrogen bonding, while the hex-5-en-1-yl group can undergo various chemical transformations. These interactions and transformations enable the compound to modulate biological pathways and chemical reactions.
相似化合物的比较
Similar Compounds
Hex-5-en-1-yl acetate: Similar structure but with an acetate group instead of a furan ring.
1,5-Hexadiene: Contains a similar hex-5-en-1-yl group but lacks the furan ring.
2,3-Dihydrofuran: The parent compound without the hex-5-en-1-yl substitution.
Uniqueness
5-(Hex-5-en-1-yl)-2,3-dihydrofuran is unique due to the combination of the furan ring and the hex-5-en-1-yl side chain. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in various applications.
属性
CAS 编号 |
111833-32-0 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC 名称 |
5-hex-5-enyl-2,3-dihydrofuran |
InChI |
InChI=1S/C10H16O/c1-2-3-4-5-7-10-8-6-9-11-10/h2,8H,1,3-7,9H2 |
InChI 键 |
ICLXAQUDLOXCTE-UHFFFAOYSA-N |
规范 SMILES |
C=CCCCCC1=CCCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


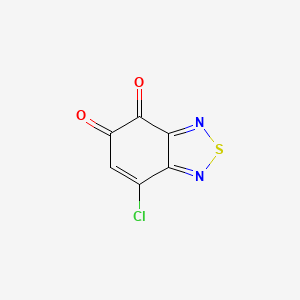
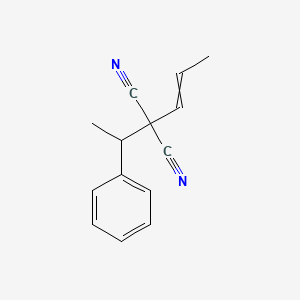
![1-[3-(Tributylstannyl)propyl]pyrrolidine](/img/structure/B14314904.png)
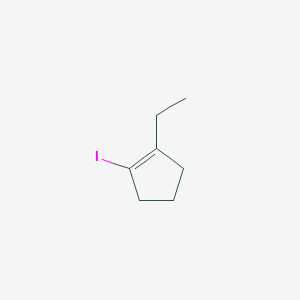
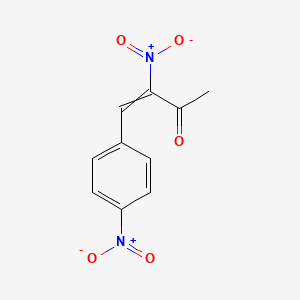
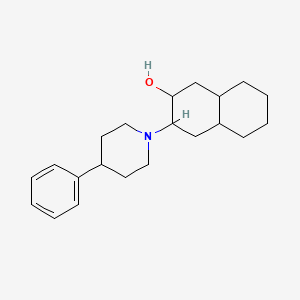
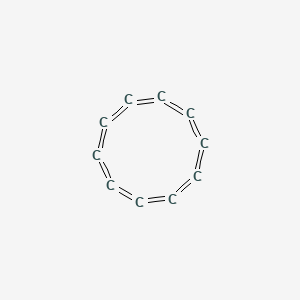

![6-Chloro-2,3-dihydro-1H-benzo[f]isoindole-1,3-diamine](/img/structure/B14314947.png)
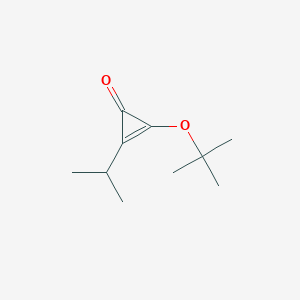
![Ethyl 4-{2-[3-(methoxycarbonyl)-4-oxocyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzoate](/img/structure/B14314952.png)
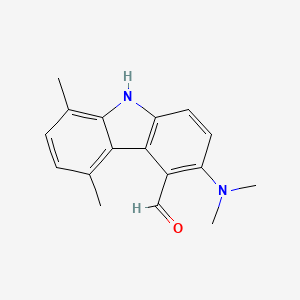
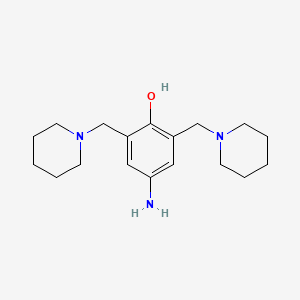
![N-[1-(2-Hydroxyhydrazinylidene)butan-2-yl]acetamide](/img/structure/B14314975.png)
